C4H6AuNaO4S

Rheumatoid Arthritis DMARD Efficacy Clinical Trial

Securing authenticated injectable gold complexes for redox signaling, PKCι oncology, or IL-2 pathway research remains challenging-oral auranofin is not a valid substitute due to fundamental pharmacokinetic differences. Sodium aurothiomalate (CAS 12244-57-4) directly addresses this gap: • Potent TrxR inhibitor (IC50 300 nM-107 µM) for oxidative stress & cancer studies. • Selective PKCι signaling inhibitor; suppresses NSCLC tumor growth in vivo. • Directly inhibits T-cell IL-2 responses & receptor expression for autoimmune research. • Injectable gold reference with complete bioavailability vs. 15-25% for oral auranofin; 5.5-day serum half-life.

Molecular Formula C4H6AuNaO4S
Molecular Weight 370.11 g/mol
CAS No. 12244-57-4
Cat. No. B076480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC4H6AuNaO4S
CAS12244-57-4
SynonymsAurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium
Molecular FormulaC4H6AuNaO4S
Molecular Weight370.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)S)C(=O)O.[Na].[Au]
InChIInChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);;
InChIKeyAATVVBHCZDQBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water;  practically insoluble in alcohol, ether

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Aurothiomalate: Properties & Therapeutic Class


Sodium aurothiomalate (C4H6AuNaO4S, CAS 12244-57-4), also known as gold sodium thiomalate (GST), is a water-soluble, injectable gold(I) thiolate coordination complex . It is a disease-modifying antirheumatic drug (DMARD) used clinically since the mid-20th century for the treatment of moderate to severe rheumatoid arthritis (RA) and psoriatic arthritis [1]. Its immunomodulatory and anti-inflammatory effects are attributed to the inhibition of multiple cellular targets, including thioredoxin reductase (TrxR) and protein kinase C-iota (PKC-ι), which modulate oxidative stress and pro-inflammatory signaling pathways [2].

RA hematological endpoint & anemia correction studies
TrxR-dependent redox & oxidative stress pathway models
Injectable gold PK/PD & protein-binding disposition research

Sodium Aurothiomalate: Why Substitution Fails


Direct substitution of sodium aurothiomalate with other gold-based or alternative DMARDs is not scientifically valid due to profound differences in pharmacokinetics, route of administration, efficacy-safety trade-offs, and molecular mechanisms of action. While auranofin represents the only other gold compound in modern clinical use, it exhibits a fundamentally distinct profile: it is orally administered, has a longer serum half-life, displays markedly different protein-binding characteristics, and demonstrates a different spectrum of adverse events and therapeutic efficacy compared to injectable GST [1][2]. Even within the injectable gold class, subtle structural differences in ligands (e.g., aurothioglucose) alter enzyme inhibition profiles and clinical outcomes [3]. Therefore, procurement decisions must be guided by specific, quantitative evidence aligned with the intended research or clinical application, rather than assuming class-level interchangeability.

GST (injectable)
Shorter half-life (~5.5 days), 3-10× higher peak blood gold
vs
Auranofin (oral)
Longer half-life (17–26 days), lower blood gold exposure
GST adverse event profile
Higher withdrawal rate (26%), distinct rash/pruritus incidence
vs
Auranofin tolerability
Lower withdrawal (10%), higher diarrhea frequency (32%)
GST protein binding
~40% albumin, 29% α1-globulin
vs
Auranofin carrier profile
84% globulins, 51% β-globulin

Sodium Aurothiomalate: Evidence-Based Differentiation


Efficacy in Rheumatoid Arthritis: GST vs. Auranofin

In a prospective, double-blind, multicenter trial comparing GST, auranofin, and placebo in 193 patients with active RA, GST demonstrated statistically significant superiority over auranofin in improving hemoglobin concentration and reducing thrombocytosis [1]. GST was also superior to placebo in improving joint swelling scores, anemia, thrombocytosis, and rheumatoid factor levels, whereas auranofin did not show significant improvement over placebo for these parameters [1].

Hemoglobin & Thrombocytosis
Head-to-head
GST significantly improved hemoglobin and reduced thrombocytosis vs. auranofin (p<0.05).
Supports hematological endpoint correction studies.
20-week multicenter RCT; RA patients (n=161).
Rheumatoid Arthritis DMARD Efficacy Clinical Trial

Adverse Events & Withdrawal Rates: GST vs. Auranofin

A 48-week, double-blind, multicenter trial directly compared GST (n=62) and auranofin (n=60). The study found a significantly higher withdrawal rate due to adverse reactions for GST (26%) compared to auranofin (10%) [1]. Specific adverse events showed divergent profiles: diarrhea was more frequent with auranofin (32%) vs. GST (19%), while rash and pruritus were twice as common with GST compared to auranofin [1].

Adverse Events & Withdrawal
Head-to-head
26% (GST) vs. 10% (auranofin) withdrawal due to adverse reactions; rash/pruritus twice as common with GST.
Tolerability endpoint comparison context.
48-week trial; n=122 RA patients.
Adverse Events Drug Safety Rheumatoid Arthritis

Serum Half-Life & Blood Kinetics: GST vs. Auranofin

Pharmacokinetic studies reveal a marked difference in the elimination half-life between GST and auranofin. GST exhibits a significantly shorter blood half-life of approximately 5.5 days, whereas auranofin has a longer half-life of 17-26 days [1][2]. Despite this, blood gold levels are 3- to 10-fold higher with injectable GST (50 mg/week) compared to oral auranofin (6 mg/day) [3].

Half-life & Blood Kinetics
Head-to-head
GST half-life ~5.5 days; auranofin 17–26 days. GST peak blood gold 3–10× higher.
Informs PK/PD modeling and dosing interval design.
RA patient PK data.
Pharmacokinetics Drug Disposition Gold Compounds

Serum Protein Binding Profiles: GST vs. Auranofin

An in vitro comparative study of drug-protein binding revealed stark differences: approximately 40% of total protein-bound gold from GST attached to albumin, with 29% to α1-globulin and only 6.1% to γ-globulin [1]. In contrast, approximately 84% of protein-bound auranofin gold attached to globulins, with 51% specifically to β-globulin [1].

Protein Binding Profile
Head-to-head
GST: ~40% albumin, 29% α1-globulin; auranofin: 84% globulins, 51% β-globulin.
Distinct carrier profiles may influence tissue distribution.
In vitro human blood incubation.
Protein Binding Pharmacodynamics Gold Compounds

TrxR Inhibition Potency

Sodium aurothiomalate acts as a potent inhibitor of mammalian thioredoxin reductase (TrxR), a key enzyme in cellular redox regulation. In vitro studies using lung adenocarcinoma (LAC) and small cell lung cancer (SCLC) cell lines report IC50 values for TrxR inhibition ranging from 300 nM to 107 µM .

TrxR Inhibition
Class-level
IC50 range: 300 nM – 107 µM (LAC, SCLC cell lines).
Supports redox pathway research; TrxR target engagement.
Direct comparator data required for cross-compound comparison.
Thioredoxin Reductase TrxR Cancer Research Enzyme Inhibition

Antimycobacterial Activity Against M. tuberculosis

Sodium aurothiomalate has been reported to exhibit inhibitory effects against Mycobacterium tuberculosis . This property is not shared by all gold compounds and distinguishes it from auranofin, which is primarily noted for its antirheumatic and anticancer activity rather than direct antimycobacterial effects.

Antimycobacterial Activity
Supporting evidence
Reported inhibitory effects against M. tuberculosis.
Potential niche for tuberculosis research.
Quantitative MIC not available; data to verify.
Tuberculosis Antimicrobial M. tuberculosis

Sodium Aurothiomalate: Key Application Scenarios


Hematological Improvements in Rheumatoid Arthritis

Based on direct comparative evidence showing GST's superiority over auranofin in increasing hemoglobin and reducing thrombocytosis in RA patients, this compound is the preferred choice for researchers studying the correction of anemia and platelet abnormalities associated with chronic inflammation [1].

Redox Modulation & TrxR-Dependent Pathways

Given its established activity as a potent thioredoxin reductase (TrxR) inhibitor with IC50 values in the nanomolar to micromolar range, GST is a valuable tool for in vitro and in vivo investigations of redox signaling, oxidative stress, and TrxR-targeted cancer therapies .

PK/PD Modeling of Injectable Gold

The well-defined and markedly different pharmacokinetic profile of GST, including its shorter half-life and higher peak blood gold levels compared to oral auranofin, makes it an essential reference compound for studies focused on the disposition, protein binding, and tissue accumulation of parenteral gold therapies [2].

IL-2 Signaling & T-Cell Modulation

Research has demonstrated that sodium aurothiomalate directly inhibits T-cell responses to interleukin-2 (IL-2) and interferes with IL-2 receptor expression [3]. This makes it a specific tool for dissecting IL-2 signaling pathways and T-cell-mediated autoimmune mechanisms, a profile distinct from other immunomodulators.

Application
Selection Property
Validation Focus
RA hematological endpoint studies
Comparative efficacy vs. auranofin
Hemoglobin and thrombocytosis response
Redox signaling & TrxR inhibition research
TrxR enzyme inhibition profile
In vitro potency in cancer cell lines
Injectable gold PK/PD modeling
Pharmacokinetic half-life & blood levels
Tissue accumulation and protein binding
T-cell IL-2 signaling studies
IL-2 receptor expression inhibition
T-cell autoimmune mechanism assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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